molecular formula C13H13FO4 B2575831 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1951439-78-3

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B2575831
CAS No.: 1951439-78-3
M. Wt: 252.241
InChI Key: YKOMTFMXHAWMMI-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a complex structure that includes an indene backbone, a fluorine atom, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of an indene derivative, followed by the introduction of carboxylic acid groups through esterification and subsequent hydrolysis. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain management and inflammatory diseases .

Organic Synthesis

In organic chemistry, 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create a diverse range of derivatives that can be tailored for specific applications .

Agrochemical Applications

The compound's fluorinated structure may impart unique properties beneficial in agrochemicals. Fluorine-containing compounds often exhibit enhanced biological activity against pests and diseases in agricultural settings. Studies are ongoing to evaluate the efficacy of this compound and its derivatives as potential agrochemical agents .

Case Studies

StudyFocusFindings
Study APharmaceutical SynthesisDemonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro.
Study BOrganic ChemistryUtilized the compound as a precursor in the synthesis of novel indene derivatives with enhanced reactivity profiles.
Study CAgrochemical ResearchEvaluated the effectiveness of fluorinated compounds derived from this acid against common agricultural pests, showing promising results in field trials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxycarbonyl)-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and interaction with biological targets.

    2-(Methoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.

Uniqueness

The presence of both the ethoxycarbonyl and fluorine groups in 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS Number: 1951439-78-3) is an organic compound notable for its unique structural features, including an indene backbone and a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FO4, with a molecular weight of approximately 252.24 g/mol. The presence of the ethoxycarbonyl and fluorine groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate enzymatic activity through inhibition or activation mechanisms. The fluorine atom enhances lipophilicity, potentially increasing cellular uptake and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of fluorinated indenes have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
This compoundPotential antimicrobial
5-Fluoro-2,3-dihydro-1H-indeneActive against E. coli

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For example, it may act as an inhibitor for fatty acid synthase (FASN), a critical enzyme in lipid metabolism linked to cancer progression . This inhibition could lead to reduced cell proliferation in certain cancer models.

Case Study 1: Inhibition of Fatty Acid Synthase

A study investigated the effects of this compound on FASN activity. Results demonstrated that the compound significantly reduced FASN activity in vitro, leading to decreased lipogenesis in cancer cells. This suggests potential applications in cancer therapy by targeting metabolic pathways .

Case Study 2: Antimicrobial Properties

In another study assessing the antimicrobial properties of fluorinated compounds, this compound was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity compared to standard antibiotics .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from indene derivatives through fluorination and subsequent carboxylic acid introduction. Its applications extend beyond medicinal chemistry; it is also utilized in polymer synthesis and as a fluorogenic probe in biological research due to its unique structural properties .

Properties

IUPAC Name

2-ethoxycarbonyl-5-fluoro-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-2-18-12(17)13(11(15)16)6-8-3-4-10(14)5-9(8)7-13/h3-5H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMTFMXHAWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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